(4-Fluorophenyl)(2-iodophenyl)methanamine
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Overview
Description
(4-Fluorophenyl)(2-iodophenyl)methanamine is an organic compound that features both fluorine and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(2-iodophenyl)methanamine typically involves the reaction of 4-fluorobenzylamine with 2-iodobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(2-iodophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Scientific Research Applications
(4-Fluorophenyl)(2-iodophenyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(2-iodophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate cellular processes. Detailed studies are required to elucidate the exact molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)methanamine: Lacks the iodine atom, making it less versatile in certain chemical reactions.
(2-Iodophenyl)methanamine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
(4-Bromo-2-fluorophenyl)methanamine: Similar structure but with bromine instead of iodine, which can influence its reactivity and applications.
Uniqueness
(4-Fluorophenyl)(2-iodophenyl)methanamine is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties.
Properties
Molecular Formula |
C13H11FIN |
---|---|
Molecular Weight |
327.14 g/mol |
IUPAC Name |
(4-fluorophenyl)-(2-iodophenyl)methanamine |
InChI |
InChI=1S/C13H11FIN/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13H,16H2 |
InChI Key |
JRSDJGNDLGEWLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)N)I |
Origin of Product |
United States |
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